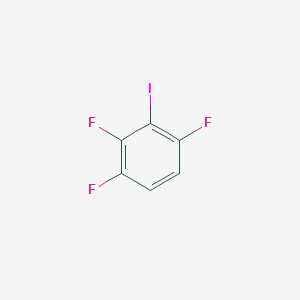

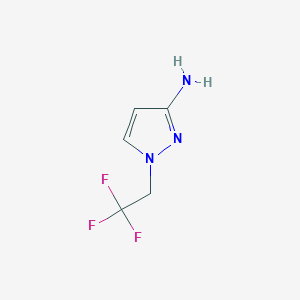

1,2,4-Trifluoro-3-iodobenzene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Perfluorocarbon-Hydrocarbon Intermolecular Aggregates

- Study Overview : Research by Fontana et al. (2002) focused on the formation of stable aggregates involving iodopentafluorobenzene and other compounds, characterized through NMR spectroscopy and X-ray diffraction. The study revealed exceptionally short N⋯I contacts and the interdigitation of perfluorocarbon and hydrocarbon modules due to cooperative interactions (Fontana et al., 2002).

Electrocatalytic Fluorination

- Research Details : A study by Sawamura et al. (2010) demonstrated the successful electrochemical fluorination of organosulfur compounds using polystyrene-supported iodobenzene. The research highlights the recyclable nature of the iodobenzene derivative and its consistent mediatory activity even after multiple uses (Sawamura et al., 2010).

Synthesis and Characterization of Poly(arylene ether)s

- Study Overview : Banerjee et al. (2009) synthesized and characterized hyperbranched poly(arylene ether)s using a new trifluoromethyl-activated trifluoro monomer, demonstrating high molecular weight and excellent thermal stability. This study contributes to the understanding of polymer chemistry involving trifluoro compounds (Banerjee et al., 2009).

Novel Synthetic Methods

- Research Details : Diemer et al. (2011) reported on the synthesis of various 1,2-dibromobenzenes, including 1,2-dibromo-3-iodobenzene, highlighting their value as precursors in organic transformations. The study provides new insights into the synthesis of halogenated benzene derivatives (Diemer et al., 2011).

Microwave Spectroscopy

- Study Overview : Doraiswamy and Sharma (1978) conducted a detailed microwave spectrum analysis of 1,2,4-trifluorobenzene, providing insights into its molecular structure and properties. This research is significant for understanding the physical characteristics of similar fluorinated compounds (Doraiswamy & Sharma, 1978).

Mecanismo De Acción

Target of Action

1,2,4-Trifluoro-3-iodobenzene is a chemical compound used in organic synthesis

Mode of Action

One of the similar compounds, 4-iodobenzotrifluoride, is known to undergo aminocarbonylation in dmf using phosphoryl chloride to give n,n-dimethyl-(4-trifluoromethyl)benzamide . It also participates in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .

Biochemical Pathways

It’s worth noting that trifluoroiodobenzenes are often used as intermediates in the synthesis of biologically relevant compounds .

Pharmacokinetics

The physicochemical properties such as its molecular weight (25798) , and its physical form (light yellow to yellow liquid) , can influence its pharmacokinetic behavior.

Result of Action

It’s known that the compound is used as an intermediate in organic synthesis , suggesting that it may be involved in the formation of other biologically active compounds.

Action Environment

It’s worth noting that the compound is typically stored in a refrigerator , indicating that its stability may be temperature-dependent.

Propiedades

IUPAC Name |

1,2,4-trifluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNQGEQNNUOSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596172 | |

| Record name | 1,2,4-Trifluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trifluoro-3-iodobenzene | |

CAS RN |

1190385-24-0 | |

| Record name | 1,2,4-Trifluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)

![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)